molecular formula C20H13BrN2O B3512270 N-(5-bromoquinolin-8-yl)naphthalene-1-carboxamide

N-(5-bromoquinolin-8-yl)naphthalene-1-carboxamide

Cat. No.: B3512270
M. Wt: 377.2 g/mol
InChI Key: WAGIUQSPMPFYSZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromoquinolin-8-yl)naphthalene-1-carboxamide typically involves the halogenation of quinoline at the C5 position using sodium halides under mild reaction conditions. An efficient method for the iron-catalyzed bromination of quinoline at C5 positions using sodium bromide at room temperature has been described . This process furnishes good yields and selectivities of the desired remote C–H activation products under mild reaction conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of transition-metal catalyzed C–H activation reactions. These methods are preferred due to their efficiency and selectivity in producing halogenated quinolines with a diversity of functional groups .

Chemical Reactions Analysis

Types of Reactions

N-(5-bromoquinolin-8-yl)naphthalene-1-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Iron Catalysts: Used for the bromination of quinoline at C5 positions.

    Sodium Halides: Serve as the halogen source in the bromination reaction.

    Boronic Acids: Used in Suzuki coupling reactions to form derivatives.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can be tailored for specific applications through functional group modifications .

Scientific Research Applications

N-(5-bromoquinolin-8-yl)naphthalene-1-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(5-bromoquinolin-8-yl)naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The brominated quinoline ring is known to participate in various biochemical interactions, which can lead to the inhibition of specific enzymes or receptors. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

N-(5-bromoquinolin-8-yl)naphthalene-1-carboxamide can be compared with other similar compounds, such as:

    N-(5-chloroquinolin-8-yl)naphthalene-1-carboxamide: Similar structure but with a chlorine atom instead of bromine.

    N-(5-iodoquinolin-8-yl)naphthalene-1-carboxamide: Similar structure but with an iodine atom instead of bromine.

    N-(5-fluoroquinolin-8-yl)naphthalene-1-carboxamide: Similar structure but with a fluorine atom instead of bromine.

Properties

IUPAC Name

N-(5-bromoquinolin-8-yl)naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrN2O/c21-17-10-11-18(19-16(17)9-4-12-22-19)23-20(24)15-8-3-6-13-5-1-2-7-14(13)15/h1-12H,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAGIUQSPMPFYSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=C4C(=C(C=C3)Br)C=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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